Pyrido[3,2-d]pyrimidin-4-amine

Kinase Inhibitor Scaffold Hopping PI3K/mTOR

Pyrido[3,2-d]pyrimidin-4-amine (CAS 875233-01-5) is a critical heterocyclic scaffold for kinase inhibitor design. Its core geometry selectively targets PI3Kα over mTOR, reducing off-target toxicity. Use this versatile intermediate for rapid SAR expansion via Suzuki/Buchwald couplings. Ideal for CNS kinase programs (CDK5/DYRK1A) and immuno-oncology (MAP4K4). Standard purity ≥95%. Bulk and custom synthesis available.

Molecular Formula C7H6N4
Molecular Weight 146.153
CAS No. 875233-01-5
Cat. No. B2914060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,2-d]pyrimidin-4-amine
CAS875233-01-5
Molecular FormulaC7H6N4
Molecular Weight146.153
Structural Identifiers
SMILESC1=CC2=C(C(=NC=N2)N)N=C1
InChIInChI=1S/C7H6N4/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H,(H2,8,10,11)
InChIKeyDGXAOSOMFMODCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,2-d]pyrimidin-4-amine (CAS 875233-01-5): A Versatile Heterocyclic Scaffold for Targeted Kinase Inhibitor Development


Pyrido[3,2-d]pyrimidin-4-amine (CAS 875233-01-5) is a nitrogen-containing heterocyclic compound belonging to the pyridopyrimidine class. It features a fused pyridine and pyrimidine ring system with an amine substituent at the 4-position, conferring a molecular weight of 146.15 g/mol . This scaffold is widely recognized in medicinal chemistry for its ability to interact with the ATP-binding pocket of various kinases, including PI3K, mTOR, CDKs, and MAP4K4 [1][2]. The unsubstituted core serves as a versatile starting point for the synthesis of more complex, potent, and selective kinase inhibitors through derivatization at multiple positions [3].

Why Pyrido[3,2-d]pyrimidin-4-amine Cannot Be Substituted with Other Pyridopyrimidine Isomers in Kinase Research


Despite the apparent similarity among pyridopyrimidine isomers, the position of the nitrogen atom in the fused pyridine ring critically dictates the three-dimensional geometry of the ATP-binding site interaction, leading to divergent kinase selectivity profiles [1]. Direct comparative studies have demonstrated that analogs based on the pyrido[3,2-d]pyrimidine core exhibit distinct selectivity for PI3Kα over mTOR, whereas the pyrido[2,3-d]pyrimidine scaffold often yields a different selectivity fingerprint [2]. Furthermore, the substitution pattern on the pyrido[3,2-d]pyrimidine core—particularly at the 4-position—is essential for achieving low nanomolar potency and target engagement; unoptimized analogs or alternative scaffolds frequently result in micromolar activity or off-target effects, rendering them unsuitable for advanced biological studies [3][4].

Quantitative Evidence for the Differentiation of Pyrido[3,2-d]pyrimidin-4-amine Derivatives


Scaffold Differentiation: Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine in PI3Kα/mTOR Inhibition

A direct head-to-head comparison between 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine analogs revealed that the pyrido[3,2-d]pyrimidine series consistently demonstrated a selectivity preference for PI3Kα over mTOR, unlike many reported dual PI3Kα/mTOR inhibitors [1]. This scaffold-dependent selectivity is critical for researchers aiming to minimize mTOR-related off-target effects while maintaining potent PI3Kα inhibition.

Kinase Inhibitor Scaffold Hopping PI3K/mTOR Selectivity

Potency Optimization: Impact of C-7 Substitution on PI3Kα Inhibition

In a class-level inference study, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines demonstrated significantly enhanced potency compared to 2,4-di-substituted reference compounds [1]. Six novel derivatives achieved PI3Kα IC50 values between 3 and 10 nM, with the C-7 substituent identified as a key molecular determinant for improving kinase efficiency and selectivity [1]. This underscores the scaffold's capacity for potency optimization through rational substitution.

PI3K Inhibitor SAR Cancer Therapeutics Enzymatic Assay

Selectivity Profile: Dual CDK5/DYRK1A Inhibition with Low GSK3 Activity

A class-level inference study of 4,7-disubstituted pyrido[3,2-d]pyrimidines revealed that compound 27 exhibited dual inhibition of CDK5 (IC50 = 110 nM) and DYRK1A (IC50 = 24 nM) with a favorable selectivity window over GSK3 (IC50 = 1.2 μM) [1]. Furthermore, the C-7 amino subfamily (compound 48) demonstrated near-selective DYRK1A inhibition with an IC50 of 60 nM [1]. This profile is distinct from many broad-spectrum kinase inhibitors and highlights the scaffold's ability to achieve targeted inhibition.

CDK5 DYRK1A Neurodegeneration Kinase Selectivity

MAP4K4 Inhibition: Low Nanomolar Potency and In Vivo Target Engagement

A derivative of pyrido[3,2-d]pyrimidin-4-amine, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (compound 29), achieved low nanomolar potency against MAP4K4 (IC50 range 11.5–200 nM across assays) [1]. More importantly, this compound demonstrated excellent kinase selectivity and good in vivo exposure, leading to pharmacodynamic effects in a human tumor xenograft model [2]. This is a key differentiator, as many kinase inhibitor scaffolds fail to translate in vitro potency to in vivo efficacy.

MAP4K4 Immuno-Oncology Fragment-Based Lead Discovery In Vivo Efficacy

Physicochemical Profile: Calculated Properties for Lead Optimization

The unsubstituted pyrido[3,2-d]pyrimidin-4-amine core possesses favorable physicochemical properties for drug development: a molecular weight of 146.15 g/mol, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 0 rotatable bonds . Its melting point is 221-222 °C and predicted boiling point is 349.4±27.0 °C . These properties indicate good solubility potential and compliance with Lipinski's Rule of Five, making it an attractive starting point for lead optimization. In contrast, many alternative heterocyclic scaffolds require additional synthetic steps to achieve similar property space.

Drug Design Physicochemical Properties Lipinski's Rule Procurement

Optimal Research and Industrial Applications for Pyrido[3,2-d]pyrimidin-4-amine


Development of PI3Kα-Selective Inhibitors for Oncology

Based on the demonstrated scaffold-dependent selectivity for PI3Kα over mTOR [1], researchers can utilize Pyrido[3,2-d]pyrimidin-4-amine as a starting point to design potent and selective PI3Kα inhibitors. Derivatization at the C-2, C-4, and C-7 positions, as shown in the literature, can yield compounds with single-digit nanomolar IC50 values against PI3Kα [2]. This approach minimizes mTOR-related toxicity, making it ideal for targeted cancer therapies.

Design of Dual CDK5/DYRK1A Inhibitors for Neurodegenerative Disease Research

The pyrido[3,2-d]pyrimidin-4-amine core, when elaborated into 4,7-disubstituted analogs, can achieve potent dual inhibition of CDK5 and DYRK1A with a significant selectivity window over GSK3 [1]. This profile is particularly valuable for investigating the role of these kinases in Alzheimer's disease and other tauopathies, where selective kinase modulation is required to avoid developmental toxicity.

Generation of MAP4K4 Inhibitors with In Vivo Proof-of-Concept

As evidenced by the discovery of compound 29 (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine), this scaffold can be optimized to produce low nanomolar MAP4K4 inhibitors with good in vivo exposure and pharmacodynamic effects in tumor models [1]. This makes it suitable for immuno-oncology programs aiming to validate MAP4K4 as a therapeutic target and to develop clinical candidates.

Synthesis of Diverse Kinase Inhibitor Libraries via Parallel Chemistry

The commercial availability of Pyrido[3,2-d]pyrimidin-4-amine (CAS 875233-01-5) with standard purity of 95% [1] and its favorable physicochemical properties (low MW, no rotatable bonds) [2] make it an excellent core for generating focused kinase inhibitor libraries. Researchers can employ robust synthetic routes (e.g., Suzuki, Buchwald couplings) at multiple positions to rapidly explore chemical space and identify hits against various kinase targets.

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